6-(Sec-butyl)pyridin-2-amine

Medicinal Chemistry Stereochemistry Drug Discovery

Securing a chiral 2-aminopyridine scaffold with consistent enantiomeric composition is critical for reproducible SAR studies. 6-(Sec-butyl)pyridin-2-amine addresses this need as a versatile building block for synthesizing stereoselective ligands targeting ion channels and receptors. · Provides a branched sec-butyl group and chiral center to probe enantiomer-specific binding, differentiating it from n-butyl or tert-butyl analogs. · Serves as a key intermediate for focused library synthesis aimed at optimizing the anticonvulsant therapeutic index of related 6-alkyl-2-pyridinamines. · Enables fine-tuning of lead compound lipophilicity (clogP ~2.1) to systematically improve membrane permeability and target engagement.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B11741981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Sec-butyl)pyridin-2-amine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC(C)C1=NC(=CC=C1)N
InChIInChI=1S/C9H14N2/c1-3-7(2)8-5-4-6-9(10)11-8/h4-7H,3H2,1-2H3,(H2,10,11)
InChIKeyCMYJFXHUXYMLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Sec-butyl)pyridin-2-amine Product Overview


6-(Sec-butyl)pyridin-2-amine is a 2-aminopyridine derivative characterized by a pyridine ring with an amino group at the 2-position and a sec-butyl group at the 6-position. This compound, with the molecular formula C₉H₁₃N and a molecular weight of approximately 135.21 g/mol, is a member of the 6-alkyl-2-pyridinamine class. Its structure features a chiral center at the sec-butyl substituent, which imparts distinct steric and electronic properties compared to its linear and tertiary alkyl analogs [1]. The compound is typically utilized as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive molecules, including potential anticonvulsants and receptor modulators [2].

Chiral building block for stereoselective probe synthesis
Supports anticonvulsant lead optimization SAR studies
Branched alkyl scaffold for lipophilicity and steric modulation

Irreplaceability of 6-(Sec-butyl)pyridin-2-amine


While a broad class of 6-alkyl-2-pyridinamines shares a common core, the specific substituent at the 6-position is a critical determinant of biological activity, pharmacokinetic profile, and synthetic utility. The sec-butyl group introduces a unique branched alkyl chain and a chiral center that distinguishes it from the straight-chain n-butyl analog and the highly hindered tert-butyl analog. These structural differences translate into quantifiable variations in receptor binding affinity, enzyme inhibition potency, and in vivo efficacy. Substituting 6-(sec-butyl)pyridin-2-amine with a generic alkyl variant without empirical validation risks compromising the intended research outcome, as evidenced by structure-activity relationship (SAR) studies on related series [1].

Alkyl chain architecture: Linear n-butyl or tert-butyl analogs exhibit different steric and electronic profiles, which may shift target binding and potency in ways not predictable without direct SAR data.
Stereochemical mismatch: Achiral 6-alkyl analogs (e.g., n-butyl, ethyl) cannot replicate enantiomer-specific interactions that the sec-butyl chiral center may provide in stereoselective assays.
Physicochemical shift: Predicted logP values differ by up to ~0.6 units among close alkyl congeners, potentially altering membrane permeability and solubility in lead optimization; experimental confirmation is required.

6-(Sec-butyl)pyridin-2-amine Differentiation Evidence


Stereoselective Interactions via Chiral Center

The sec-butyl substituent at the 6-position of the pyridine ring introduces a chiral center adjacent to the ring, generating a racemic mixture. This is a key differentiator from achiral analogs like 6-ethylpyridin-2-amine or the achiral 6-(n-butyl)pyridin-2-amine. The presence of stereochemistry can lead to enantiomer-specific interactions with chiral biological targets, a phenomenon not possible with non-branched alkyl chains. While direct enantiomer-specific binding data for 6-(sec-butyl)pyridin-2-amine is not available in the public domain, class-level evidence from related chiral pyridylalkylamines demonstrates that stereochemistry significantly modulates binding affinity and selectivity [1].

Stereochemical control
Class-level inference
Chiral center (racemic) vs. achiral analogs
May enable enantiomer-specific target interaction studies
Direct enantiomer binding data not publicly available; class-level evidence from related pyridylalkylamines
Medicinal Chemistry Stereochemistry Drug Discovery

Potent In Vivo Anticonvulsant Activity

Compounds within the 6-alkyl-N,N-disubstituted-2-pyridinamine class, which includes the 6-(sec-butyl) core as a key scaffold, have demonstrated potent anticonvulsant activity in rodent models. Specifically, three optimized derivatives from this series exhibited ED50 values ranging from 5 to 10 mg/kg in standard seizure models [1]. This potency, however, was often accompanied by significant behavioral side effects, highlighting the narrow therapeutic window and the critical need for precise SAR optimization around the alkyl substituent. This level of efficacy provides a benchmark for the class, though direct head-to-head data for 6-(sec-butyl)pyridin-2-amine itself versus other specific 6-alkyl congeners is not publicly disclosed.

Anticonvulsant model
Class-level inference
ED50 range 5–10 mg/kg (optimized class members)
Supports anticonvulsant SAR and lead optimization context
Class-level rodent seizure model data; specific ED50 for 6-(sec-butyl) derivative not disclosed
Neuroscience Anticonvulsant Pharmacology

Distinct Physicochemical Profile vs. Alkyl Analogs

The branched sec-butyl group imparts a unique set of physicochemical properties that are intermediate between the linear n-butyl and the highly branched tert-butyl groups. In silico predictions using standard methods (e.g., ACD/Labs, ChemAxon) indicate that 6-(sec-butyl)pyridin-2-amine has a calculated logP value of approximately 2.1 . This is lower than that of the more lipophilic 6-(n-butyl)pyridin-2-amine (predicted logP ~2.4) and higher than that of the less lipophilic 6-isopropylpyridin-2-amine (predicted logP ~1.8). The sec-butyl group also provides a different steric profile, with a Taft steric parameter (Es) that reflects its branched nature, which is distinct from both the linear n-butyl and the bulkier tert-butyl substituents [1]. These differences in lipophilicity and steric bulk directly influence membrane permeability, solubility, and binding pocket complementarity.

Lipophilicity profile
In silico prediction
clogP ~2.1 (sec-butyl) vs. ~2.4 (n-butyl) vs. ~1.8 (isopropyl)
Intermediate lipophilicity for permeability and solubility balance
Predicted values; experimental logP and permeability assays recommended
Physicochemical Property Prediction Lipophilicity Molecular Modeling

6-(Sec-butyl)pyridin-2-amine Applications


Chiral Ligand and Stereoselective Probe Design

The presence of a chiral center adjacent to the pyridine ring makes 6-(sec-butyl)pyridin-2-amine a valuable starting material for the synthesis of enantiopure or enantioenriched ligands. This is particularly relevant for medicinal chemistry projects targeting stereoselective enzymes, receptors, or ion channels, where the sec-butyl group's chirality can be exploited to probe and optimize enantiomer-specific interactions [1].

Anticonvulsant Drug Discovery and Lead Optimization

As a core scaffold within the 6-alkyl-2-pyridinamine class that has demonstrated potent in vivo anticonvulsant activity (ED50 5-10 mg/kg), 6-(sec-butyl)pyridin-2-amine serves as a critical building block. Researchers can leverage this core to generate focused libraries, aiming to refine the alkyl substituent for an improved therapeutic index by mitigating the behavioral side effects observed with earlier class members [1].

Lipophilicity and Steric Bulk Modulation

In lead optimization programs where fine-tuning a compound's physicochemical properties is paramount, the sec-butyl group offers an intermediate and branched alkyl option. Researchers can substitute 6-(sec-butyl)pyridin-2-amine for more linear or more branched analogs to achieve a desired logP (clogP ~2.1) and steric profile, thereby systematically optimizing membrane permeability, aqueous solubility, and target engagement without resorting to more complex synthetic modifications [1].

Application
Selection Property
Validation Focus
Stereoselective probe design
Chiral center for enantiomer-attribution review
Enantiomer-specific target engagement assays
Anticonvulsant lead optimization studies
Scaffold with reported class-level anticonvulsant activity
Model endpoint review; therapeutic index profiling
Lipophilicity and steric modulation in lead optimization
Intermediate clogP and branched steric bulk
Permeability, solubility, and metabolic stability profiling

Technical Documentation Hub

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17 linked technical documents
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